molecular formula C14H26OS5 B14376294 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene CAS No. 89880-20-6

2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene

Cat. No.: B14376294
CAS No.: 89880-20-6
M. Wt: 370.7 g/mol
InChI Key: JMHKNIQYEZTUHC-UHFFFAOYSA-N
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Description

2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene is a chemical compound characterized by its unique structure, which includes multiple ethylsulfanyl groups and a sulfinyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene typically involves the reaction of ethylsulfanyl-containing precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.

Scientific Research Applications

2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene involves its interaction with molecular targets and pathways within biological systems. The sulfinyl and ethylsulfanyl groups can interact with enzymes, proteins, and other biomolecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,1-Bis(methylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(methylsulfanyl)prop-1-ene
  • 2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfonyl]-1,1-bis(ethylsulfanyl)prop-1-ene

Uniqueness

2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene is unique due to its specific combination of ethylsulfanyl and sulfinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89880-20-6

Molecular Formula

C14H26OS5

Molecular Weight

370.7 g/mol

IUPAC Name

2-[1,1-bis(ethylsulfanyl)prop-1-en-2-ylsulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene

InChI

InChI=1S/C14H26OS5/c1-7-16-13(17-8-2)11(5)20(15)12(6)14(18-9-3)19-10-4/h7-10H2,1-6H3

InChI Key

JMHKNIQYEZTUHC-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C)S(=O)C(=C(SCC)SCC)C)SCC

Origin of Product

United States

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